2-amino-N-tert-butyl-1,3-thiazole-5-sulfonamide
Overview
Description
2-amino-N-tert-butyl-1,3-thiazole-5-sulfonamide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the sulfonamide group further enhances its potential for various pharmacological activities.
Mechanism of Action
Target of Action
It’s worth noting that 2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
It’s known that 2-aminothiazole derivatives can interact with their targets in a way that inhibits the growth of various cancerous cell lines .
Biochemical Pathways
Given the broad spectrum of anticancer activity exhibited by 2-aminothiazole derivatives, it can be inferred that multiple biochemical pathways may be affected .
Result of Action
It’s known that 2-aminothiazole derivatives can inhibit the growth of various cancerous cell lines .
Biochemical Analysis
Biochemical Properties
2-Amino-N-tert-butyl-1,3-thiazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The compound’s sulfonamide group is known to form strong hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, this compound can interact with proteins involved in DNA replication and repair, further highlighting its potential in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for cell growth and division .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites . The compound’s thiazole ring and sulfonamide group are crucial for this interaction, as they form strong hydrogen bonds and hydrophobic interactions with the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This leads to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions and cell types used . In in vitro studies, prolonged exposure to this compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function are more complex, with potential for both therapeutic and toxic effects depending on the dosage and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage . The threshold for these effects varies depending on the animal model used and the route of administration . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the addition of functional groups to the compound, making it more water-soluble and easier to excrete . The metabolites of this compound can also have biological activity, contributing to its overall effects on the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its transport to different cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including post-translational modifications and targeting signals . For example, it can be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Alternatively, it can be targeted to the mitochondria, where it affects cellular metabolism and apoptosis . The precise subcellular localization of this compound is essential for its biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-tert-butyl-1,3-thiazole-5-sulfonamide typically involves the reaction of 2-aminothiazole with tert-butylamine and a sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-tert-butyl-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonamide group.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced sulfonamide derivatives
Substitution: N-substituted thiazole derivatives
Scientific Research Applications
2-amino-N-tert-butyl-1,3-thiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A simpler analog without the sulfonamide group, known for its antimicrobial properties.
N-tert-butyl-1,3-thiazole-5-sulfonamide: Lacks the amino group, used in the synthesis of various pharmaceuticals.
2-amino-4-methylthiazole: Contains a methyl group instead of the tert-butyl group, with applications in medicinal chemistry.
Uniqueness
2-amino-N-tert-butyl-1,3-thiazole-5-sulfonamide is unique due to the presence of both the amino and sulfonamide groups, which contribute to its diverse chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, enhancing the compound’s stability and selectivity in biological systems.
Properties
IUPAC Name |
2-amino-N-tert-butyl-1,3-thiazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S2/c1-7(2,3)10-14(11,12)5-4-9-6(8)13-5/h4,10H,1-3H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBPTCCBHCUOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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